molecular formula C11H14N2O B8547588 Ethyl 4-cyclopropylpicolinimidate

Ethyl 4-cyclopropylpicolinimidate

Cat. No.: B8547588
M. Wt: 190.24 g/mol
InChI Key: DTSOWTIOVDUHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyclopropylpicolinimidate is a heterocyclic compound characterized by a picoline backbone (a methyl-substituted pyridine) modified with a cyclopropyl group at the 4-position and an imidate ester functional group. This structure confers unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and agrochemical research. The cyclopropyl moiety introduces steric and electronic effects, while the imidate ester enhances its utility as a versatile intermediate in nucleophilic substitution reactions .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 4-cyclopropylpyridine-2-carboximidate

InChI

InChI=1S/C11H14N2O/c1-2-14-11(12)10-7-9(5-6-13-10)8-3-4-8/h5-8,12H,2-4H2,1H3

InChI Key

DTSOWTIOVDUHDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=NC=CC(=C1)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, Ethyl 4-cyclopropylpicolinimidate is compared to compounds sharing structural motifs such as heterocyclic backbones, ester functionalities, or cyclopropyl substituents. Key comparisons are outlined below:

Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-oxoacetate (Table 8, )

  • Structural Similarities : Both compounds feature ethyl ester groups and aromatic heterocycles (picoline vs. thiophene).
  • Key Differences: this compound contains a cyclopropyl group, whereas the thiophene derivative includes a dimethylamino substituent. Cyclopropyl substitution in this compound likely enhances metabolic stability compared to the more polar dimethylamino group in the thiophene analog.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()

  • Structural Similarities : Both classes feature ester functionalities and cyclic substituents (cyclopropyl vs. tetramethylpiperidine).
  • Key Differences :
    • The piperidine derivatives exhibit extended alkyl chains (e.g., propionate, butyrate), which increase lipophilicity and alter pharmacokinetic profiles.
    • This compound’s rigid cyclopropyl group may reduce conformational flexibility compared to the more rotatable alkyl chains in piperidinyl esters .

Phosphonate Derivatives ()

  • Functional Comparison: Phosphonates, such as purine-N-2-(phosphonomethoxy)ethyl (PME) derivatives, share applications as antiviral agents.
  • Key Differences :
    • This compound lacks the phosphonate group critical for mimicking phosphate esters in biological systems.
    • Its imidate ester may offer superior hydrolytic stability under physiological conditions compared to phosphonates, which are prone to enzymatic cleavage .

Research Implications

This compound’s cyclopropyl group distinguishes it from analogs by conferring enhanced steric hindrance and metabolic resistance. Its imidate functionality enables diverse derivatization, positioning it as a promising scaffold for drug discovery. Future studies should explore its reactivity in cross-coupling reactions and biological activity against targets such as kinases or proteases, leveraging lessons from phosphonate and thiophene-based systems .

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